molecular formula C11H18BNO4 B1512836 Cyclohexylboronic acid MIDA ester CAS No. 1104637-39-9

Cyclohexylboronic acid MIDA ester

Cat. No.: B1512836
CAS No.: 1104637-39-9
M. Wt: 239.08 g/mol
InChI Key: SLUNFPHQHGXTCG-UHFFFAOYSA-N
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Description

Cyclohexylboronic acid MIDA ester is a boron-containing heterocyclic compound. It is part of a class of compounds known as MIDA boronates, which are widely used in organic synthesis due to their stability and versatility. The compound’s structure includes a cyclohexyl group, a methyl group, and a dioxazaborocane ring, making it a unique and valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylboronic acid MIDA ester typically involves the reaction of cyclohexylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylboronic acid MIDA ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.

    Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxazaborocane ring .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and substituted boronates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Cyclohexylboronic acid MIDA ester has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Cyclohexylboronic acid MIDA ester involves the formation of a boronate ester, which can undergo various chemical transformations. The compound acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Furan-2-yl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Vinyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

Cyclohexylboronic acid MIDA ester is unique due to its cyclohexyl group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in reactions where selectivity and stability are crucial .

Properties

IUPAC Name

2-cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUNFPHQHGXTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746350
Record name 2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-39-9
Record name 2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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